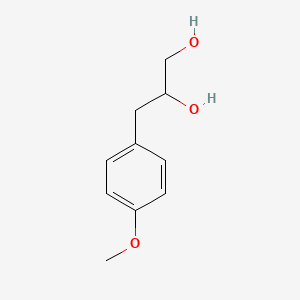![molecular formula C13H16N2O4 B13995308 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione CAS No. 68549-78-0](/img/structure/B13995308.png)
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The compound can also be synthesized through multicomponent reactions, which are high-yielding and operationally friendly . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidants . Major products formed from these reactions include tricyclic indoles and other indole derivatives .
Aplicaciones Científicas De Investigación
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anticancer, and antimicrobial agent . Its diverse biological activities make it a valuable compound for developing new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione involves its interaction with various molecular targets and pathways. It binds with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione can be compared with other indole derivatives, such as indole-3-carbaldehyde and its derivatives . These compounds share similar biological activities but differ in their chemical structures and specific applications. The unique structure of this compound allows it to exhibit distinct properties and potential therapeutic benefits .
Propiedades
Número CAS |
68549-78-0 |
|---|---|
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1-[[bis(2-hydroxyethyl)amino]methyl]indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O4/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12(18)13(15)19/h1-4,16-17H,5-9H2 |
Clave InChI |
WRDDNJBRKKTPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




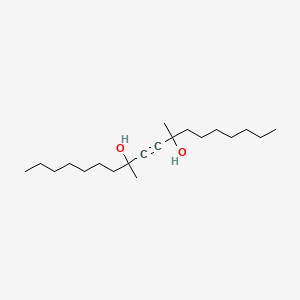
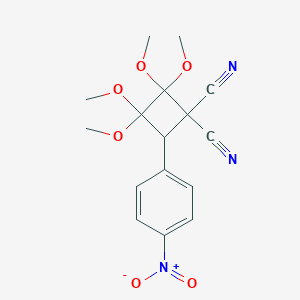
![1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)
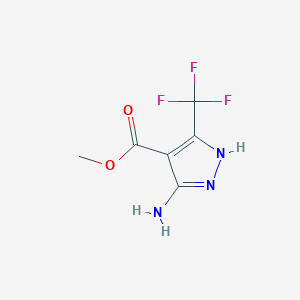
![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol](/img/structure/B13995286.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)
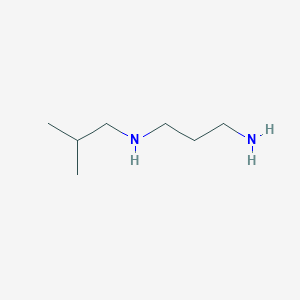
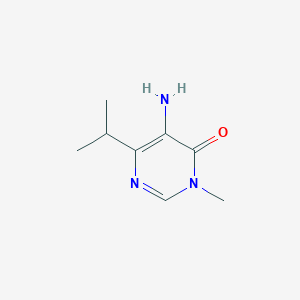
![1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)

